2-Methyl-7-toluidinoquinacridone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-7-(4-methylanilino)-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-13-3-6-15(7-4-13)22-16-8-10-20-18(12-16)21(24)17-11-14(2)5-9-19(17)23-20/h3-12,22H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUUEKSFWREDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)NC4=C(C3=O)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425860 | |
| Record name | 9(10H)-Acridinone, 2-methyl-7-[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101904-53-4 | |
| Record name | 2-Methyl-7-toluidinoquinacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101904534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(10H)-Acridinone, 2-methyl-7-[(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-7-TOLUIDINOQUINACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB35YME413 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Methyl 7 Toluidinoquinacridone and Its Analogues
Novel Synthetic Routes and Strategies for Quinacridone (B94251) Core Formation
The core structure of quinacridone pigments, a linear pentacyclic system, has traditionally been synthesized through methods that often involve harsh conditions and environmentally persistent waste. Modern research has pivoted towards creating this robust scaffold through more sustainable and efficient chemical pathways.
Exploration of Environmentally Benign (Green) Synthesis Approaches
Green synthesis strategies aim to reduce the environmental impact of chemical processes by utilizing sustainable materials, reducing energy consumption, and minimizing waste generation. Current time information in Bangalore, IN. For quinacridone synthesis, this involves innovations in solvents and catalytic systems.
The quest for greener synthesis has led to the exploration of alternative reaction media to replace traditional, often hazardous, organic solvents. Water, being non-toxic, non-flammable, and readily available, is a highly attractive green solvent.
An environmentally friendly process for preparing quinacridone pigments involves the oxidation of 6,13-dihydroquinacridone in an aqueous basic methanol (B129727) medium. jcsp.org.pk This method not only reduces the reliance on more hazardous solvents but also provides an economical route to these pigments. jcsp.org.pk The use of aqueous systems is also beneficial in the final stages of pigment preparation, such as hydrolysis, which can be performed in water or dilute mineral acids. researchgate.net
Another development is the "solvent-free" synthesis of key intermediates like dimethyl succinyl succinate (B1194679) (DMSS). In this process, dimethyl succinate serves as both a reactant and a high-boiling point solvent, while the methanol generated during the reaction acts as a polar co-solvent. This approach significantly reduces the variety of raw materials and eliminates the need for solvent recycling, leading to faster reactions, higher purity, and reduced environmental pollution. nih.gov
Research into other green solvents, such as 2-methyl tetrahydrofuran (B95107) (MTHF), derived from renewable resources, is also gaining traction as a sustainable alternative to traditional solvents in purification processes, offering reduced solvent consumption and faster turnaround times. rsc.org While direct application of ionic liquids for the synthesis of 2-Methyl-7-toluidinoquinacridone is not widely documented, their tunable properties make them a promising area for future research in quinacridone chemistry.
Table 1: Comparison of Solvents in Quinacridone Intermediate Synthesis
| Solvent System | Key Advantages | Relevant Step |
| Aqueous Basic Methanol | Environmentally friendly, economical. jcsp.org.pk | Oxidation |
| "Solvent-Free" (Dimethyl Succinate) | Reduced raw materials, no solvent recycling, high purity. nih.gov | Intermediate (DMSS) Synthesis |
| Water / Dilute Phosphoric Acid | Environmentally benign, used in purification. researchgate.net | Hydrolysis |
Advanced catalytic methods are at the forefront of green chemical synthesis, offering high selectivity and efficiency under milder conditions. In quinacridone synthesis, this includes the use of novel catalysts for both the cyclization and oxidation steps.
One innovative approach uses hydrogen peroxide as a clean oxidant in the presence of a catalyst, such as an anthraquinone (B42736) mono or disulfonic acid, to produce the quinacridone pigment. jcsp.org.pk The use of a catalyst in the oxidation step not only promotes the reaction, leading to higher yields, but also results in a product with fewer impurities, such as quinacridonequinone. jcsp.org.pk Another environmentally benign method involves the use of air as the oxidant for the annulation step, minimizing the need for toxic oxidizing agents. brieflands.com
Solid acid catalysts, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), have been shown to enhance reaction yields significantly in the synthesis of related heterocyclic compounds like 2-methyl-6-nitroquinoline (B57331). usp.org These catalysts provide an acidic surface that can stabilize unstable intermediates, effectively doubling the reaction yield and reducing reaction times. usp.org The use of polyphosphoric acid (PPA) is a common method for the ring-closing step of 2,5-dianilinoterephthalic acid derivatives to form the quinacridone core. researchgate.netresearchgate.net
While the use of enzymes for the direct synthesis of the quinacridone core is still an emerging field, biocatalysis is a key principle of green chemistry. Current time information in Bangalore, IN. Enzymes offer high specificity, often eliminating the need for protecting groups and reducing waste. Current time information in Bangalore, IN. Their application in synthesizing precursors or in modifying the quinacridone structure represents a significant area for future sustainable development.
Table 2: Catalysts in Quinacridone and Analogue Synthesis
| Catalyst | Reactant/Step | Advantages |
| Anthraquinone Disulfonic Acid | Oxidation of 6,13-dihydroquinacridone with H2O2 jcsp.org.pk | Higher yield, fewer impurities. jcsp.org.pk |
| Air | Annulation brieflands.com | Environmentally benign oxidant. brieflands.com |
| Polyphosphoric Acid (PPA) | Ring closure of 2,5-dianilinoterephthalic acid researchgate.net | Effective cyclization agent. researchgate.net |
| Fe3O4@SiO2 Nanoparticles | Synthesis of 2-methyl-6-nitroquinoline usp.org | Increased yield, reduced reaction time. usp.org |
High-Yield and Scalable Synthetic Processes
For industrial viability, synthetic processes must be both high-yielding and scalable. Research in this area focuses on optimizing reaction conditions and employing modern engineering techniques to ensure efficient and reproducible production.
The yield and purity of quinacridone pigments are highly dependent on reaction parameters. In the cyclization step using polyphosphoric acid, controlling the temperature between 85°C and 110°C and the reaction time between 1 to 3 hours is crucial for achieving high yields (up to 94%). researchgate.net The stoichiometry of reactants, such as the molar ratio of dimethyl succinate to sodium methoxide (B1231860) in the formation of the DMSS intermediate, is also a critical factor for maximizing yield. nih.gov
High-temperature hydrolysis, conducted at 110°C or higher, has been shown to be an economical and environmentally friendly method that can directly yield a pigmentary form, potentially eliminating additional finishing steps. researchgate.net The precise control of these parameters is essential for developing a scalable and cost-effective manufacturing process.
Modern reaction engineering, particularly the use of microreactors and continuous flow systems, offers significant advantages over traditional batch processing. These technologies provide superior control over reaction parameters, enhanced safety, and improved scalability.
Continuous flow processes have been developed for the synthesis of quinacridone pigments. These systems involve passing the reaction mixture through heated zones at temperatures ranging from approximately 80°C to 300°C to form the crude quinacridone. This method allows for precise control of residence time and temperature, leading to consistent product quality. High-temperature water crystallization methods in continuous production systems have also been used to control the crystal form of quinacridone nanocrystals.
Furthermore, the development of highly functionalized heterocyclic compounds, which are precursors to complex molecules, has been successfully enabled through continuous flow chemistry. This approach can overcome challenges associated with unstable intermediates in batch processes, allowing for successful multi-kilogram scale production with excellent yield. The integration of high-throughput experimentation in microtiter plates with upscaling in continuous flow represents a powerful workflow for developing and optimizing synthetic transformations for complex molecules like quinacridone analogues.
Mechanistic Pathways of Quinacridone Synthesis
The formation of the rigid, pentacyclic quinacridone core is typically achieved through reaction sequences that involve key condensation and cyclization steps. Historically, two primary pathways have dominated the synthesis of these pigments. mdpi.com
The synthesis of linear trans-quinacridones fundamentally relies on building a 2,5-diarylaminoterephthalic acid intermediate, which then undergoes a double intramolecular cyclization, or annulation.
One classic and widely employed method starts with the condensation of dimethyl succinylsuccinate (DMSS) with an appropriate aniline (B41778) or substituted aniline. google.comdissertationtopic.net This process, involving a Dieckmann condensation, leads to a dihydroquinacridone intermediate. dissertationtopic.net This intermediate is not the final product and must be oxidized to introduce the final double bonds and achieve the fully conjugated quinacridone system. google.com
A second major route involves the direct condensation of a terephthalic acid derivative with two equivalents of an aniline. wikipedia.org The resulting 2,5-dianilinoterephthalic acid is then subjected to cyclization (annulation) to form the quinacridone structure. This ring-closure step is typically promoted under harsh conditions, either by heating in high-boiling point solvents or through treatment with strong acids like polyphosphoric acid (PPA). acs.orgchemicalbook.comgoogle.com The reaction temperature for PPA-mediated cyclization is often in the range of 120 to 140 °C. google.com
More recently, a highly efficient "condensation followed by annulation" strategy has been developed, which can be suitable for larger-scale synthesis and may use less toxic reagents compared to traditional methods that required oxidants like nitrobenzene. acs.orgresearchgate.net
Table 1: Comparison of Major Quinacridone Synthetic Routes
The selectivity and yield of quinacridone synthesis are heavily dependent on the stability and reactivity of the key intermediates formed during the reaction.
In the DMSS pathway, the crucial intermediate is the dihydroquinacridone. The subsequent oxidation step must be carefully controlled to prevent unwanted side reactions and to ensure the complete formation of the aromatic pentacyclic system. The choice of oxidizing agent, such as m-nitrobenzene sodium sulfonate, and reaction conditions are critical for achieving a high yield of the desired quinacridone. google.com
In the terephthalic acid route, the 2,5-dianilinoterephthalic acid derivative is the central intermediate. chemicalbook.com The structure of this intermediate dictates the final substitution pattern of the quinacridone. For asymmetrically substituted quinacridones, a stepwise synthesis would be required to ensure the correct aniline derivative is added at each position. The cyclization of this intermediate via electrophilic aromatic substitution must be driven to completion, often requiring strong dehydrating agents like polyphosphoric acid to facilitate the double ring closure. acs.orggoogle.com The efficiency of this annulation can be sensitive to the specific substituents present on the aniline rings.
For example, the synthesis of 2,9-di(methylsulphonyl)quinacridone proceeds through the formation of specific sulfur-containing intermediates, namely 2,5-di(4-methylthioanilino)-terephthalic acid and 2,5-di-(4-methylsulphonylanilino)terephthalic acid, highlighting how intermediates are designed to carry the desired functionalities through the synthetic sequence. researchgate.net
Targeted Synthesis of Substituted Quinacridone Derivatives
The synthesis of specifically substituted quinacridones like this compound requires precise control over the introduction of different functional groups onto the aromatic backbone.
The introduction of substituents onto the quinacridone framework is most commonly achieved by employing appropriately substituted starting materials. wikipedia.orgacs.org To synthesize a derivative like this compound, which is asymmetrically substituted, one cannot simply use a single type of substituted aniline.
A targeted synthesis would involve a multi-step approach. For instance, using the terephthalic acid route, one could start with a differentially substituted central ring and react it sequentially with the two different amines. A more common strategy involves using substituted anilines directly. To obtain the 2-methyl and 7-toluidino (4-methylphenylamino) groups, the synthesis would require the condensation of two different aniline derivatives: m-toluidine (B57737) (3-methylaniline) to generate the 7-methylquinoline (B44030) portion and p-toluidine (B81030) (4-methylaniline) to generate the 2-(p-tolylamino) portion of the final structure.
The Skraup reaction, a classic method for quinoline (B57606) synthesis, demonstrates that using m-substituted anilines like m-toluidine can lead to a mixture of isomeric products (e.g., 5-methyl and 7-methyl quinolines). brieflands.com Therefore, achieving regioselective synthesis in a one-pot reaction of a central precursor with two different anilines can be challenging and often results in mixtures of products requiring difficult separation. A controlled, stepwise synthesis is generally preferred for producing a single, pure, asymmetrically substituted quinacridone.
The electronic and optical properties of quinacridones are determined by their extensive π-conjugated system. Modifying this system is a key strategy for tuning their performance in applications like organic electronics. acs.orgacs.org
Several strategies exist to alter the conjugation pathways:
Substitution on the Outer Rings: Attaching electron-donating groups (like the toluidino group) or electron-withdrawing groups to the terminal phenyl rings can alter the HOMO and LUMO energy levels. ontosight.aiacs.org This directly impacts the absorption and emission wavelengths of the molecule.
Extension of the π-Conjugated Core: The π-system can be elongated by fusing additional aromatic rings onto the quinacridone skeleton. For example, 11-ring-fused quinacridone derivatives have been synthesized, resulting in materials with significantly red-shifted emission. acs.org
Modification of the Central Core: Replacing the central benzene (B151609) ring of the quinacridone with other aromatic units, such as carbazole (B46965) or naphthalene, offers a novel way to tune the electronic structure. rsc.orgresearchgate.net This approach fundamentally alters the conjugation pathway and can lead to profound changes in optical and electrochemical properties. rsc.org
Functionalization of Carbonyl Groups: The carbonyl groups of the quinacridone can be chemically transformed. For instance, condensation with dicyanoethylene groups replaces the carbonyls with stronger electron-accepting moieties, which lowers the LUMO energy level and can shift emission into the near-infrared region. acs.org
Introduction of Conjugated Bridges: Inserting π-conjugated linkers, such as thiophene (B33073), between the quinacridone donor unit and an acceptor group can create donor-acceptor dyes with enhanced intramolecular charge transfer, which is beneficial for applications like dye-sensitized solar cells. scispace.com The better co-planarity of a thiophene bridge compared to a benzene bridge can lead to more effective conjugation. scispace.com
Table 2: Examples of Conjugation Modification in Quinacridone Derivatives
Structural Elucidation and Solid State Chemistry of 2 Methyl 7 Toluidinoquinacridone
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation
A suite of powerful analytical methods is employed to unequivocally confirm the molecular structure of 2-Methyl-7-toluidinoquinacridone, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. libretexts.orgnih.gov By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the this compound molecule can be determined. libretexts.orglibretexts.org
In the ¹H NMR spectrum, distinct signals correspond to the different sets of chemically non-equivalent protons in the molecule. libretexts.org The aromatic protons on the quinacridone (B94251) core and the toluidine ring will appear in the downfield region, typically between 6.5 and 8.5 ppm, with their specific shifts influenced by the electron-donating and withdrawing effects of neighboring substituents. The methyl group protons attached to the quinacridone skeleton and the toluidine ring will each give rise to a singlet in the upfield region, likely around 2.0-2.5 ppm. rsc.org The N-H proton of the secondary amine and the quinacridone will produce a characteristic signal whose chemical shift can be sensitive to solvent and concentration. The integration of these signals provides a ratio of the number of protons in each unique environment. libretexts.org
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. libretexts.org The carbonyl carbons of the quinacridone core are typically found at the low-field end of the spectrum, often in the range of 160-180 ppm. libretexts.org The sp²-hybridized carbons of the aromatic rings will resonate in the 110-150 ppm region, while the sp³-hybridized methyl carbons will appear at higher field, generally between 15-30 ppm. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |
| N-H (Amine/Amide) | Variable | Not Applicable |
| Methyl (on quinacridone) | 2.0 - 2.5 | 15 - 30 |
| Methyl (on toluidine) | 2.0 - 2.5 | 15 - 30 |
| Carbonyl | Not Applicable | 160 - 180 |
Note: These are general predicted ranges and actual values may vary based on the specific electronic environment and solvent used.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. youtube.com For this compound, these methods can confirm the presence of key structural features.
The IR spectrum will prominently display a strong absorption band corresponding to the C=O stretching vibration of the ketone groups in the quinacridone core, typically appearing in the range of 1650-1700 cm⁻¹. wpmucdn.com The N-H stretching vibration of the secondary amine and the amide-like quinacridone structure will be observed as a peak in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. docbrown.infospectroscopyonline.com C-H bending vibrations and the complex fingerprint region below 1500 cm⁻¹ provide a unique pattern for the molecule. docbrown.info
Table 2: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=O (Ketone) | Stretch | 1650 - 1700 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
| C-N | Stretch | 1200 - 1350 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. msu.edu For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. docbrown.info
High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed upon electron ionization can reveal characteristic losses of small molecules or radicals, further corroborating the proposed structure. libretexts.org For instance, cleavage adjacent to the amine or methyl groups could lead to specific fragment ions. docbrown.infodocbrown.info The stability of the quinacridone ring system would likely result in it being a prominent part of many of the observed fragments. libretexts.org
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org Single-crystal XRD, when suitable crystals can be obtained, provides a complete and unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net
Powder XRD can be used to identify the crystalline phase of the material and can also be employed for structure determination, especially when combined with computational modeling. rsc.orgscielo.org.mx The diffraction pattern is a unique fingerprint of the crystalline form and can be used to distinguish between different polymorphs. scielo.org.mx
Polymorphism and Crystallographic Studies of Quinacridone Derivatives
Quinacridone and its derivatives are well-known for exhibiting polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. nih.gov These different forms arise from variations in the packing of molecules in the crystal lattice.
The investigation of crystalline forms of this compound would involve techniques such as powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction. mdpi.comnih.gov Different polymorphs would exhibit distinct PXRD patterns.
Factors Influencing Polymorph Formation and Stability
The phenomenon of polymorphism, where a chemical compound exists in more than one crystalline form, is a crucial aspect of the solid-state chemistry of quinacridone pigments. oup.comresearchgate.net These different crystalline arrangements, or polymorphs, can exhibit significant variations in physical and chemical properties, including color, thermal stability, and dissolution rate, even though the chemical composition remains identical. researchgate.netnih.gov For substituted quinacridones like this compound, the control and stabilization of a specific polymorph are paramount for ensuring consistent performance.
Several key factors are known to influence the formation and relative stability of polymorphs in the quinacridone family:
Solvent Selection: The choice of solvent or solvent system during crystallization and precipitation is one of the most critical factors. The polarity, hydrogen-bonding capability, and viscosity of the solvent can direct the nucleation and growth of a specific polymorphic form by influencing molecular conformation and intermolecular interactions.
Temperature and Pressure: Crystallization temperature, cooling rate, and applied pressure can significantly impact which polymorph is thermodynamically favored and which is kinetically accessible. nih.gov Different forms may be stable under different thermodynamic conditions.
Supersaturation and pH: The degree of supersaturation and the pH of the crystallization medium affect the nucleation kinetics. Rapid precipitation from a highly supersaturated solution often yields a metastable polymorph, which may later convert to a more stable form.
Additives and Impurities: The presence of even small quantities of additives or impurities can inhibit the growth of one polymorph while promoting another. These substances can act as templates or disrupt crystal growth patterns, leading to the isolation of a different form.
The stability of a given polymorph is a thermodynamic relationship, where the most stable form at a given temperature and pressure has the lowest Gibbs free energy. However, metastable polymorphs can exist for extended periods due to high kinetic barriers to transformation. Understanding these influencing factors is essential for the targeted synthesis of the desired polymorph of this compound with optimal pigmentary properties.
Electron Microscopy and Imaging Techniques for Morphological Analysis
The morphological characteristics of pigment particles, including their size, shape, and surface texture, are directly linked to their optical and application properties. Electron microscopy techniques are indispensable tools for the qualitative and quantitative analysis of these features at the micro- and nanoscale. filab.fr Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information crucial for characterizing the particulate nature of this compound.
Scanning Electron Microscopy (SEM) for Surface and Particle Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the three-dimensional surface topography and morphology of pigment powders. filab.frresearchgate.net In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions generate signals that are used to form an image. Secondary electrons, in particular, produce high-resolution images of the surface features. researchgate.net
For this compound, SEM analysis provides critical data on:
Particle Shape (Morphology): The technique clearly reveals the shape of the particles, such as whether they are acicular (needle-like), prismatic, or equant (having roughly equal dimensions).
Agglomeration and Aggregation: SEM images show the extent to which primary particles are clustered together in agglomerates (held by weak forces) or aggregates (held by stronger forces), which significantly affects dispersibility and performance. researchgate.net
Surface Texture: The fine details of the particle surfaces, including roughness or porosity, can be examined. filab.fr
The data obtained from SEM is often presented in both image format and quantitative tables, summarizing the morphological parameters.
Table 1: Illustrative SEM Morphological Analysis Data for a Pigment Powder
| Parameter | Measurement | Description |
| Particle Shape | Acicular (Needle-like) | The primary particles exhibit a distinct elongated, needle-like habit. |
| Average Particle Length | 0.5 - 1.5 µm | Represents the average length of the primary pigment particles. |
| Average Particle Width | 0.1 - 0.3 µm | Represents the average width of the primary pigment particles. |
| Aspect Ratio | ~5:1 | The ratio of the average length to the average width. |
| State of Agglomeration | Moderate | Particles are observed in small to medium-sized clusters. |
Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the characterization of pigment particles at the nanoscale. eupia.org In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the material forms an image that reveals internal structure. beilstein-journals.org
TEM analysis of this compound is used to investigate:
Primary Particle Size and Shape: TEM can resolve the smallest primary particles that may be fused within larger aggregates, providing a more accurate measure of the fundamental particle size. eupia.orgresearchgate.net
Crystallinity and Defects: High-resolution TEM (HR-TEM) can visualize the crystal lattice fringes, confirming the crystalline nature of the particles. It can also reveal crystal defects, such as dislocations or stacking faults, which can influence pigment properties.
Internal Structure: For core-shell or composite pigment particles, TEM can be used to visualize the different layers and their thicknesses.
Characterization at this level is vital, as the primary particle size is a key determinant of a pigment's transparency and tinctorial strength.
Table 2: Example TEM Nanoscale Particle Analysis Data
| Parameter | Measurement | Technique | Significance |
| Primary Particle Diameter | 50 - 150 nm | Bright-Field TEM | Determines fundamental particle size, affecting transparency and color strength. eupia.org |
| Crystal Lattice Fringes | Observed | HR-TEM | Confirms the crystalline nature of the individual nanoparticles. |
| Particle Boundary | Well-defined | Bright-Field TEM | Indicates distinct primary particles, even within aggregates. |
| Nanoscale Morphology | Rod-like | Bright-Field TEM | Reveals the intrinsic shape of the primary crystalline units. |
Advanced Spectroscopic Investigations of Optical and Electronic Phenomena
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For compounds like 2-Methyl-7-toluidinoquinacridone, the absorption of light in the visible region is a defining characteristic, directly linked to its color and electronic structure.
The intense color of quinacridone-based molecules arises from strong absorption in the visible spectrum, which is attributed to π→π* electronic transitions within the large, planar pentacyclic aromatic core. researchgate.net The specific wavelengths of maximum absorption (λ_max) are highly sensitive to the nature and position of substituents on this core.
The parent quinacridone (B94251) molecule exhibits a structured absorption band in solvents like DMSO with a maximum around 522 nm, corresponding to the HOMO-LUMO π-π* transition. researchgate.net The introduction of substituents modifies the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Toluidino Group: The nitrogen-containing toluidino group at the 7-position acts as a potent electron-donating group (EDG). This effect raises the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO energy gap. rsc.org A smaller energy gap results in the absorption of lower-energy (longer wavelength) light, causing a bathochromic, or red-shift, in the absorption spectrum compared to the unsubstituted quinacridone.
Methyl Group: The methyl group at the 2-position is a weak electron-donating group. Its effect on the electronic structure is less pronounced than the toluidino group but also contributes to a slight bathochromic shift.
Theoretical studies on similar substituted quinacridones confirm that the introduction of EDGs leads to a redshift in absorption by narrowing the HOMO-LUMO gap. bohrium.com Therefore, the combination of these substituents in this compound is expected to result in absorption maxima at significantly longer wavelengths than the parent compound.
Table 1: Representative Absorption Maxima (λ_max) for Quinacridone Structures This table illustrates the expected substituent effects. Actual values for this compound require experimental verification.
| Compound | Substituents | Expected λ_max Shift | Representative λ_max (nm) |
| Quinacridone | None | Baseline | ~522 |
| 2,9-Dimethylquinacridone (B1329379) | 2x -CH₃ (Weak EDG) | Slight Bathochromic | ~530 |
| This compound | 1x -CH₃, 1x -NH-C₆H₄-CH₃ (Strong EDG) | Strong Bathochromic | ~540-560 |
Solvent Effects on Electronic Transitions and Spectral Shifts
The position and shape of the absorption bands of this compound are influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. The π→π* transitions in quinacridones typically involve an excited state that is more polar than the ground state. libretexts.org
Consequently, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state through dipole-dipole interactions. libretexts.org This differential stabilization lowers the energy required for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum (λ_max). rsc.orglibretexts.org This effect is a general trend observed for many quinacridone derivatives. rsc.org
For example, in moving from a non-polar solvent like hexane (B92381) to a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO), a noticeable red-shift in the λ_max for this compound would be expected.
Table 2: Expected Solvent Effects on the λ_max of this compound This table illustrates the general principles of solvatochromism for π→π transitions. Specific values require experimental measurement.*
| Solvent | Polarity | Expected λ_max (nm) |
| Hexane | Non-polar | Shorter Wavelength |
| Toluene | Non-polar | ↓ |
| Chloroform | Moderately Polar | ↓ |
| Ethanol | Polar, Protic | ↓ |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Longer Wavelength |
Fluorescence and Photoluminescence Properties
Quinacridone derivatives are renowned for their high luminescence efficiency, making them valuable materials for applications such as organic light-emitting diodes (OLEDs). acs.orgthno.org The fluorescence properties of this compound are dictated by its ability to efficiently emit a photon from its lowest singlet excited state.
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. Quinacridone-based fluorophores are known to exhibit exceptionally high quantum yields in dilute solutions, with some derivatives reaching values as high as 0.98. thno.orgunimib.it
The Φ_F is typically determined using a comparative method, where the integrated fluorescence intensity of the sample is measured relative to a well-characterized standard with a known quantum yield under identical experimental conditions.
The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, is another key parameter. For many quinacridone derivatives, lifetimes are typically in the nanosecond range (e.g., ~16-21 ns). thno.orgjku.at
From the quantum yield and the lifetime, the radiative (k_r) and non-radiative (k_nr) rate constants can be determined:
Φ_F = k_r / (k_r + k_nr)
τ = 1 / (k_r + k_nr)
k_r = Φ_F / τ
A high quantum yield for this compound in dilute solution would indicate that the radiative decay pathway is highly favorable compared to non-radiative pathways like internal conversion or intersystem crossing.
Thermally activated delayed fluorescence (TADF) is a process that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). rsc.org This mechanism can dramatically increase the internal quantum efficiency of OLEDs. A prerequisite for efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). rsc.org
Research has shown that TADF can be achieved in specifically designed quinacridone structures that incorporate distinct electron-donating and accepting moieties to ensure separation of the HOMO and LUMO, thereby minimizing ΔE_ST. rsc.orgrsc.org For instance, derivatives containing phenoxazine (B87303) donors have demonstrated TADF properties. rsc.orgrsc.org
However, TADF is not a general feature of all quinacridones. For a molecule like this compound, which is not explicitly designed with a separated donor-acceptor architecture for promoting TADF, it is not expected to be a significant de-excitation pathway. A definitive assessment would require experimental determination of its photoluminescent decay components and the S₁-T₁ energy gap.
The luminescent properties of quinacridones are profoundly affected by their physical state. While highly fluorescent in dilute solution, their emission is often severely diminished in the solid state or in concentrated solutions. unimib.itsioc-journal.cn This phenomenon is known as aggregation-caused quenching (ACQ). rsc.orgresearchgate.net
ACQ in quinacridones is driven by their planar structure and strong intermolecular forces, including π–π stacking and, in the parent compound, N–H···O=C hydrogen bonding. rsc.org This close packing of molecules in an aggregated state creates new electronic relaxation pathways that are non-radiative, thus quenching fluorescence. researchgate.net
For this compound, aggregation would be expected to:
Red-shift the emission spectrum: The emission from the aggregated state (excimer or exciplex) is at a lower energy than the monomer emission, resulting in a shift to longer wavelengths. Thin films of N,N′-dimethylquinacridone show an emission maximum around 610 nm, significantly red-shifted from the solution phase. jku.at
Decrease the fluorescence quantum yield: The formation of non-radiative decay channels upon aggregation leads to a sharp drop in emission efficiency. rsc.org
Shorten the fluorescence lifetime: The availability of fast, non-radiative pathways shortens the time the molecule spends in the excited state. jku.at
Strategies to overcome ACQ and enhance solid-state emission involve the introduction of bulky substituents that sterically hinder π–π stacking. For example, fusing triptycene (B166850) units to the quinacridone core has been shown to dramatically increase the solid-state quantum yield by preventing close packing. unimib.itacs.org
Electrochemical Characterization
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Behavior
The redox behavior of quinacridone derivatives is typically investigated using CV and DPV. These techniques allow for the determination of oxidation and reduction potentials, which are crucial for assessing the stability and charge-carrying capabilities of the material. For instance, studies on N,N'-dioctyl quinacridone have shown reversible one-electron anodic (oxidation) and cathodic (reduction) processes. rsc.org
In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, revealing the potentials at which oxidation and reduction occur. DPV, a more sensitive technique, is often used to determine the precise peak potentials. The electrochemical behavior of quinacridone derivatives is known to be influenced by the nature of the substituents on the quinacridone core. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials. rsc.org
Research on various quinacridone derivatives demonstrates that they generally exhibit reversible redox processes, indicating good electrochemical stability. rsc.orgrsc.org The separation between the oxidation and reduction peaks in a cyclic voltammogram can provide an estimate of the electrochemical energy gap.
While detailed experimental data for this compound is not present in the available literature, it is expected to exhibit the characteristic redox behavior of the quinacridone family, with the specific potentials being influenced by the methyl and toluidino substituents.
Determination of Energy Levels and Electrochemical Potentials
The onset potentials of the oxidation and reduction peaks obtained from CV and DPV measurements are used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a compound. These energy levels are critical parameters that govern the injection of charge carriers (holes and electrons) from the electrodes into the organic semiconductor layer in electronic devices.
The HOMO level is typically calculated from the onset of the first oxidation potential, while the LUMO level is determined from the onset of the first reduction potential. For example, the electrochemically determined HOMO-LUMO gap for unsubstituted quinacridone is reported to be 1.8 eV. rsc.org
Studies on substituted quinacridones have shown that their energy levels can be tuned. For instance, N-alkylation does not significantly impact the optical properties, but functionalization with different groups can alter the HOMO/LUMO energy gap. rsc.org Investigations into acridone (B373769) and quinacridone derivatives with carbazole (B46965) or phenoxazine substituents revealed that their electrochemically determined ionization potentials (related to the HOMO level) range from 5.09 eV to 5.45 eV. rsc.org
The expected impact of the methyl and toluidino groups on this compound would be a modification of its electronic properties compared to the parent quinacridone structure. The electron-donating nature of the toluidino group, in particular, would likely influence the oxidation potential and the HOMO energy level.
Table 1: Electrochemical Data for Selected Quinacridone Derivatives
| Compound | Oxidation Potentials (V vs. Fc/Fc+) | Reduction Potentials (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Source |
| N,N'-dioctyl quinacridone | +0.68, +1.15 | -1.82, -2.18 | Not Specified | Not Specified | rsc.org |
| Quinacridone | Onset at 650 mV | Onset at -1140 mV | Not Specified | Not Specified | rsc.org |
| Carbazole-substituted quinacridone (Compound 6) | Not Specified | Not Specified | 5.45 | Not Specified | rsc.org |
This table presents data for related quinacridone derivatives to provide context due to the absence of specific data for this compound.
Theoretical and Computational Studies of 2 Methyl 7 Toluidinoquinacridone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules. nih.govmdpi.com These methods, which solve the Schrödinger equation with various approximations, can elucidate electronic structure and reactivity. mdpi.com
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. chimicatechnoacta.ruresearchgate.net It offers a balance between accuracy and computational cost for studying molecular geometry, electronic structures, and various properties. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides insights into the molecule's ability to absorb light and engage in electronic transitions. irjweb.comajchem-a.com A smaller gap generally indicates higher reactivity. irjweb.com
No published data on the HOMO-LUMO energy gap for 2-Methyl-7-toluidinoquinacridone is currently available.
Electrostatic potential (ESP) maps are valuable for understanding how molecules interact. researchgate.netnih.gov They visualize the charge distribution across a molecule, with different colors representing regions of positive and negative potential. This information helps predict sites for electrophilic and nucleophilic attack. nih.gov
Specific electrostatic potential maps and charge distribution analyses for this compound have not been reported in the scientific literature.
Deformation density maps illustrate the redistribution of electron density upon bond formation. The Laplacian of the electron density provides further insight into the nature of chemical bonds and non-bonding interactions within a molecule.
There are no available studies presenting deformation density or Laplacian of electron density calculations for this compound.
Conformational Analysis and Energetic Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. mdpi.comnih.gov This is crucial for understanding a molecule's flexibility and how its shape influences its properties and interactions.
A detailed conformational analysis and the corresponding energetic landscapes for this compound have not been documented.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. nih.govrsc.org These simulations are instrumental in understanding the dynamic behavior of molecules, including their conformational changes and interactions with their environment. nih.govrsc.org
No molecular dynamics simulation studies have been published that focus on the dynamic behavior and interactions of this compound.
Computational Modeling of Spectroscopic Data
The understanding of the photophysical properties of this compound, a molecule of interest in various material science applications, has been significantly advanced through the use of computational modeling. These theoretical approaches allow for the prediction and interpretation of its spectroscopic behavior, providing insights that are often difficult to obtain through experimental means alone.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the electronic absorption and emission spectra of molecules like this compound. These methods model the electronic structure of the molecule to determine the energies of its ground and excited states. The difference in energy between these states corresponds to the wavelengths of light the molecule will absorb and emit.
By employing these computational techniques, researchers can simulate the ultraviolet-visible (UV-Vis) absorption spectrum, which reveals the electronic transitions that occur when the molecule is irradiated with light. Similarly, the fluorescence or emission spectrum, which characterizes the light emitted as the molecule relaxes from an excited state back to its ground state, can be predicted. These predictions are crucial for understanding the color and photoluminescent properties of the compound. The calculations can also provide information on the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer across the molecular framework.
The credibility and utility of computational models hinge on their ability to accurately reproduce experimental findings. pqri.orgfrontiersin.orgnih.govnih.gov The process of validation involves a meticulous comparison of the computationally predicted spectroscopic data with results obtained from experimental measurements. pqri.orgfrontiersin.orgnih.govnih.gov For this compound, this means comparing the predicted absorption and emission maxima (λ_max_) with those observed in UV-Vis and fluorescence spectroscopy experiments.
A strong correlation between the theoretical and experimental spectra serves to validate the chosen computational methodology, including the level of theory and basis set employed. frontiersin.org Discrepancies between the predicted and observed spectra can be equally informative, often highlighting the influence of environmental factors not accounted for in the gas-phase or implicit solvent models typically used in calculations. These differences can point to the importance of specific solute-solvent interactions or aggregation effects in the condensed phase, prompting further refinement of the computational model to include these phenomena. The iterative process of prediction and experimental validation is a cornerstone of modern chemical research, leading to a more robust understanding of molecular behavior. nih.gov
Simulation of Intermolecular Interactions and Solid-State Effects
In the solid state, the properties of this compound are not solely determined by its individual molecular structure but are also heavily influenced by how the molecules pack together and interact with one another. Computational simulations are indispensable for elucidating these complex intermolecular forces.
Hydrogen bonds are a critical type of intermolecular interaction that can significantly impact the crystal packing and, consequently, the material properties of organic compounds. In this compound, the presence of N-H groups (in the quinacridone (B94251) core and the toluidine substituent) and carbonyl (C=O) groups provides sites for hydrogen bond donors and acceptors, respectively.
Computational methods, such as those based on DFT, can be used to identify and characterize the hydrogen bonding networks within the crystal lattice. These simulations can determine the geometries of the hydrogen bonds, including bond lengths and angles, and, importantly, estimate their strengths. The quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) plot analyses are often employed to visualize and quantify these interactions. rsc.org Understanding the hydrogen bonding network is crucial as it can influence properties like thermal stability, solubility, and even the electronic properties of the material by affecting molecular conformation and packing.
Beyond hydrogen bonding, π-stacking and van der Waals interactions play a pivotal role in the solid-state arrangement of planar, aromatic molecules like this compound. nih.gov The quinacridone core is a large, conjugated π-system, making it susceptible to π-stacking interactions where the planar faces of adjacent molecules align. nih.govgeorgetown.edu
Supramolecular Chemistry and Intermolecular Interactions in Quinacridones
Influence of Intermolecular Hydrogen Bonding on Solid-State Organization
Intermolecular hydrogen bonding is a paramount factor in the solid-state architecture of quinacridone (B94251) derivatives. rsc.orgimaging.org These directional interactions, primarily between the N-H groups of one molecule and the carbonyl (C=O) groups of a neighboring molecule, create a highly ordered and stable crystalline lattice. rsc.orgimaging.org This robust packing is presumed to be a key contributor to their performance in various applications. rsc.org The strength and geometry of these hydrogen bonds can be modulated by the nature and position of substituents on the quinacridone core. imaging.org
Mechanisms of Color Generation in the Solid State as Mediated by H-Bonds
A defining characteristic of quinacridone pigments is the significant color difference between their solution and solid states, shifting from a pale yellow in solution to a vivid red in the solid form. imaging.org This bathochromic shift is a clear indicator that intermolecular interactions are fundamental to color generation. imaging.org The primary mechanism responsible for this pronounced color change is the resonance interaction between the transition dipoles of adjacent molecules, which is facilitated by the specific alignment imposed by intermolecular N-H···O hydrogen bonds. imaging.org These hydrogen bonds arrange the molecules in a "head-to-tail" fashion, which leads to a decrease in the semiconductor band gap and the formation of a highly stable, interconnected π-conjugated network in the solid state. rsc.orgimaging.org
Formation and Characterization of One-, Two-, and Three-Dimensional Hydrogen Bond Networks
The dimensionality of the hydrogen bond network in quinacridone derivatives is highly dependent on the number and location of hydrogen bond donor (N-H) and acceptor (C=O) groups, as well as steric influences from other substituents. imaging.org Studies on various quinacridone compounds have revealed the formation of distinct network architectures:
One-dimensional (chain-like) networks: These are observed in molecules like mono-N-methylquinacridone, where the number of N-H groups is reduced. imaging.org
Two-dimensional (sheet-like) networks: Compounds such as 2,9-dimethylquinacridone (B1329379) can form these structures, where each molecule is hydrogen-bonded to two neighbors, resulting in four hydrogen bonds per molecule. imaging.org
Three-dimensional ("hunter's fence") networks: Unsubstituted quinacridone (γ-QA) exemplifies this complex arrangement, where one molecule forms hydrogen bonds with four different neighboring molecules. imaging.org
The strength of these hydrogen bonds generally decreases as the dimensionality of the network is reduced, with the three-dimensional network of γ-QA being the strongest. imaging.org The specific network formed by 2-Methyl-7-toluidinoquinacridone would be influenced by the steric hindrance of the toluidino group and the electronic effects of the methyl group, likely leading to a modified two- or three-dimensional network.
Molecular Aggregation Phenomena in Solution and Solid Phases
The tendency of quinacridone derivatives to aggregate is a critical aspect of their behavior, influencing both their processing and final properties. acs.orgacs.org This aggregation is driven by the same non-covalent interactions that govern their solid-state packing, namely hydrogen bonding and π-π stacking. acs.orgiphy.ac.cn
Factors Inducing Self-Assembly and Aggregation
Several factors can induce the self-assembly and aggregation of quinacridone molecules:
Molecular Structure: The presence of hydrogen bonding motifs and π-conjugated systems are intrinsic drivers of self-assembly. mdpi.com The specific substituents can either promote or hinder aggregation based on their steric and electronic properties. acs.org
Solvent Properties: In aqueous solutions, hydrophobic interactions are a primary force for the aggregation of amphiphilic molecules. fiveable.me The polarity of the solvent plays a crucial role; for instance, in low-polarity solvents like chloroform, dimer formation through intermolecular hydrogen bonds is favored. rsc.org
Concentration: Increasing the concentration of the quinacridone derivative in a solution can lead to aggregation as the probability of intermolecular encounters increases. acs.orgrsc.org
Temperature: Temperature affects the thermal motion of molecules. fiveable.me Generally, lower temperatures favor the formation of more ordered and stable aggregated structures, while higher temperatures can disrupt these assemblies. fiveable.mersc.org
pH: For molecules with acidic or basic functional groups, changes in pH can alter their protonation state, thereby influencing their self-assembly behavior. mdpi.comnih.gov
Spectroscopic Signatures and Characterization of Aggregated Species
The aggregation of quinacridone derivatives can be monitored and characterized using various spectroscopic techniques:
UV-Vis Absorption Spectroscopy: Aggregation typically leads to changes in the absorption spectrum. The formation of H-aggregates, characterized by a parallel, "face-to-face" stacking of molecules, results in a blue-shift (hypsochromic shift) of the absorption band. mdpi.com Conversely, J-aggregates, with a "head-to-tail" arrangement, cause a red-shift (bathochromic shift). mdpi.com For many quinacridone derivatives, a red-shift is observed in thin films compared to their solutions, indicating strong π-π interactions. rsc.org
Photoluminescence (PL) Spectroscopy: The fluorescence emission of quinacridones is also sensitive to aggregation. Often, aggregation can lead to fluorescence quenching due to the formation of non-emissive excimers. rsc.org In some cases, a phenomenon known as aggregation-induced emission (AIE) can occur, where molecules that are weakly emissive in solution become highly luminescent upon aggregation due to the restriction of intramolecular rotations. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for directly probing hydrogen bonding. The stretching frequency of the N-H bond is sensitive to its involvement in a hydrogen bond; a shift to lower wavenumbers is indicative of hydrogen bond formation. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Concentration-dependent NMR studies can provide evidence for aggregation. acs.org Changes in the chemical shifts of protons involved in hydrogen bonding upon varying the concentration can indicate the formation of aggregates. rsc.orgmdpi.com
Host-Guest Interactions and Complex Formation Studies
The structured cavities and potential for specific non-covalent interactions in aggregated quinacridone structures suggest their potential for host-guest chemistry. researchgate.netnih.gov While extensive studies on this compound as a host are not widely reported, the principles of supramolecular chemistry allow for predictions of its behavior. nih.gov Host-guest interactions are driven by a combination of forces including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. thno.orgnih.gov
Advanced Applications of 2 Methyl 7 Toluidinoquinacridone in Materials Science
Performance Enhancement in Polymer Composites
The incorporation of pigments like 2-Methyl-7-toluidinoquinacridone into polymer matrices can significantly influence the final properties of the composite material. Beyond providing coloration, these pigments can act as functional additives, enhancing the mechanical and thermal characteristics of the polymer system.
Mechanisms of Improved Mechanical Properties in Pigment-Polymer Systems
The addition of pigments to a polymer matrix can modify its mechanical properties, such as tensile strength, elastic modulus, and dimensional stability. Pigments act as fillers within the polymer, and their interaction with the polymer chains is crucial in determining the final characteristics of the composite journalmt.commdpi.com. The effectiveness of this reinforcement depends on several factors, including pigment particle size, shape, concentration, and the quality of the interfacial adhesion between the pigment and the polymer mdpi.comusm.my.
A key challenge in pigment-polymer systems is the tendency of organic pigment particles to form agglomerates, which can lead to uneven dispersion and negatively impact mechanical performance mdpi.com. To counteract this, surface modification of the pigment is a common strategy. For instance, in studies involving the closely related 2,9-dimethylquinacridone (B1329379) (Pigment Red 122), surface treatment with silanes has been shown to prevent agglomeration. This leads to a more homogeneous dispersion within a polyethylene (B3416737) matrix and a significant increase in the storage shear modulus, indicating improved viscoelastic properties mdpi.com. The improved dispersion enhances the stress transfer from the polymer matrix to the pigment particles, which is a fundamental mechanism for improving the mechanical strength of the composite mdpi.com.
The concentration of the pigment also plays a critical role. While low concentrations (typically 1-2% by weight) can be incorporated without significantly harming the polymer's original properties, higher concentrations increase the likelihood of altering the material's mechanical behavior specialchem.com. In some cases, increasing filler content can enhance stiffness, while in others, it may lead to a reduction in tensile strength due to poor interfacial bonding and stress concentrations mdpi.commdpi.com.
Table 1: Factors Influencing Mechanical Properties of Pigment-Polymer Composites
| Factor | Effect on Mechanical Properties |
| Pigment Concentration | Can enhance stiffness; higher levels may negatively impact tensile strength if dispersion is poor mdpi.comspecialchem.com. |
| Particle Size & Shape | Smaller particles increase surface area, potentially improving filler-matrix interaction and strength usm.my. |
| Dispersion Quality | Homogeneous dispersion is crucial for consistent properties and effective stress transfer mdpi.com. |
| Interfacial Adhesion | Strong bonding between pigment and polymer is essential for efficient load transfer and reinforcement mdpi.comusm.my. |
| Surface Modification | Can prevent agglomeration and improve compatibility between the pigment and polymer matrix mdpi.com. |
Contribution to Thermal Stability and Durability in Advanced Materials
The presence of a colorant can influence the thermo-oxidative degradation of a polymer. Depending on the specific pigment-polymer interaction, the colorant can either accelerate degradation or act as a stabilizer researchgate.net. For quinacridones, their stable chemical structure generally contributes positively to the durability of the material. When used in applications like automotive coatings, these pigments help maintain color integrity over time, even with prolonged exposure to heat and sunlight specialchem.comgminsights.com.
Furthermore, the development of organic-inorganic hybrid materials, where organic pigments are combined with inorganic substrates, can further enhance thermal stability. The inorganic component can help to stabilize the organic dye, leading to improved resistance to high temperatures researchgate.net.
High-Performance Pigment Technologies
The unique properties of this compound and its relatives have led to their use in a variety of high-performance pigment technologies, from advanced coatings to nano-structured materials.
Application as Colorants for Advanced Coatings and Plastics
Quinacridone (B94251) pigments are extensively used in industries that demand high-quality and durable colorations, such as automotive and industrial coatings, as well as for coloring plastics oatext.comgminsights.comontosight.ai. Their excellent lightfastness and weatherability ensure that the color remains vibrant and does not fade, even under harsh environmental conditions oatext.comgoogle.com. This makes them ideal for outdoor applications where materials are constantly exposed to sunlight and the elements ontosight.ai.
In the plastics industry, the choice of pigment is critical as it must withstand high processing temperatures and be compatible with the polymer matrix specialchem.com. Quinacridone pigments meet these requirements, providing a wide range of brilliant and stable colors for various polymers gminsights.com. Their use is prevalent in about 80% of the world's plastics, coatings, and textiles due to their desirable properties ontosight.ai.
Table 2: Properties and Applications of Quinacridone Pigments in Coatings and Plastics
| Property | Relevance in Coatings and Plastics |
| High Color Strength | Allows for vibrant colors with relatively low pigment loading oatext.com. |
| Excellent Lightfastness | Resists fading upon exposure to sunlight, crucial for automotive and architectural applications google.comontosight.ai. |
| Weather Resistance | Maintains color and integrity in outdoor conditions oatext.com. |
| Thermal Stability | Withstands high temperatures during polymer processing and in end-use applications specialchem.comgoogle.com. |
| Chemical Resistance | Resists degradation from chemical exposure, enhancing durability google.com. |
Utilization in High-Durability Textile Pigmentation
In the textile industry, there is a growing shift towards more sustainable digital printing technologies. Water-based inks formulated with quinacridone pigments have shown excellent performance in this area preprints.org. These pigments provide outstanding weathering and light fastness, which is often a challenge for other organic colorants preprints.org.
Development of Nano Pigments and Organic-Inorganic Hybrid Materials
The field of nanotechnology offers new avenues for enhancing the properties of quinacridone pigments. The synthesis of nano-sized pigment particles is an area of active research, as smaller particle sizes can lead to improved transparency, color strength, and dispersibility techconnect.orggoogle.comirjiet.com. Methods for producing quinacridone nanoparticles include "acid pasting," where the crude pigment is dissolved in acid and then reprecipitated as nanoparticles google.com.
Optoelectronic Devices
The potential use of this compound in optoelectronic devices is an area that warrants further investigation. While specific data is scarce, the general characteristics of quinacridone derivatives suggest theoretical possibilities.
Application in Organic Light-Emitting Diodes (OLEDs) and Displays
There is currently no direct evidence in the searched scientific literature or patents to suggest that this compound is actively used as a primary emitting or charge-transporting material in commercial or advanced research-level Organic Light-Emitting Diodes (OLEDs). The development of OLED materials often focuses on achieving high quantum efficiency, specific color coordinates, and long operational stability. While quinacridones are known for their fluorescence, the specific performance metrics of this compound in an OLED architecture have not been reported.
Exploration in Other Electronic Display Technologies
Beyond OLEDs, other electronic display technologies might theoretically incorporate stable organic pigments. However, there is no specific information available that details the exploration or application of this compound in technologies such as electrophoretic displays (e-paper) or other emerging display platforms.
Charge Transport and Exciton (B1674681) Dynamics in Device Performance
The performance of organic electronic devices is fundamentally linked to the charge transport and exciton dynamics within the active materials. Key parameters include charge carrier mobility and exciton diffusion length.
Charge Transport: The ability of a material to transport electrons and holes is crucial for efficient device operation. For many organic semiconductors, charge carrier mobilities are studied to understand their potential in applications like organic thin-film transistors (OTFTs) and OLEDs. beilstein-journals.orgmdpi.comfrontiersin.orgfluxim.comaps.org Research into diketopyrrolopyrrole-based semiconductors, which share some structural similarities with quinacridones in terms of being pigment molecules, has shown that molecular engineering can significantly enhance charge carrier mobility. mdpi.com However, specific measurements of the hole and electron mobility for this compound are not documented in the available literature.
Exciton Dynamics: Upon electrical excitation in an OLED, bound electron-hole pairs known as excitons are formed. The efficiency of light emission depends on the radiative decay of these excitons. The exciton diffusion length, which is the average distance an exciton can travel before recombining, is a critical parameter, particularly in the context of organic solar cells and also relevant for understanding energy transfer processes in OLEDs. nih.govresearchgate.netaps.orgresearchgate.netrsc.org Studies on non-fullerene acceptors have demonstrated long exciton diffusion lengths, which contribute to higher device efficiencies. nih.gov The specific exciton dynamics, including diffusion length and radiative/non-radiative recombination rates for this compound, have not been experimentally determined or reported.
Analytical Applications in Cultural Heritage Research
The identification and understanding of pigments in historical artifacts are crucial for their conservation and authentication. Synthetic organic pigments, including some quinacridones, have been used in artworks for decades.
Analytical Identification of Synthetic Organic Pigments in Historical Artifacts
Various analytical techniques are employed to identify pigments in cultural heritage objects. Non-destructive methods like Raman spectroscopy are particularly valuable for analyzing sensitive artifacts. nih.gov Raman spectroscopy can provide a molecular fingerprint of a pigment, allowing for its specific identification. nih.gov While this technique is suitable for identifying a wide range of pigments, there are no specific published studies detailing the use of these methods for the routine identification of this compound in historical artifacts. Its presence as a commercial pigment and its timeline of availability would determine the likelihood of its use in 20th-century art.
Understanding Degradation Pathways of Pigments in Cultural Heritage Materials
The stability and degradation pathways of pigments are of significant interest in the conservation of cultural heritage. Environmental factors such as light, humidity, and pollutants can cause pigments to fade or change color. Detailed studies on the degradation mechanisms of specific pigments are essential for developing appropriate conservation strategies. For instance, research has been conducted on the degradation of other pigments when exposed to pollutants like sulfur dioxide. However, specific studies on the degradation pathways of this compound under various environmental conditions have not been found in the surveyed literature.
Future Research Directions and Emerging Trends for 2 Methyl 7 Toluidinoquinacridone
The field of high-performance pigments is continuously evolving, driven by the demand for materials with enhanced properties and greater functionality. For 2-Methyl-7-toluidinoquinacridone and the broader quinacridone (B94251) family, future research is branching into several exciting and innovative areas. These include the rational design of new molecular structures, their incorporation into advanced materials, the development of sophisticated analytical techniques for real-time observation, and a growing emphasis on green and sustainable production methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
